molecular formula C50H105N5 B12516578 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane CAS No. 712273-58-0

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane

Cat. No.: B12516578
CAS No.: 712273-58-0
M. Wt: 776.4 g/mol
InChI Key: YYAAFQBDQRCNBL-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of azamacrocycles, which are characterized by the presence of nitrogen atoms within a cyclic framework. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of 1,4,7,10,13-pentaazacyclopentadecane with octyl halides under basic conditions to introduce the octyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions.

    Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atoms.

    Oxidation and Reduction: The nitrogen atoms can participate in redox reactions.

Common Reagents and Conditions

    Complexation: Metal salts (e.g., Cu(II), Ni(II)) in aqueous or organic solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Complexation: Metal complexes with enhanced stability and specific properties.

    Substitution: Alkylated or acylated derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered electronic properties.

Scientific Research Applications

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13-Pentaazacyclopentadecane: The parent compound without octyl groups.

    1,4,7,10,13-Pentaoxacyclopentadecane: A similar macrocycle with oxygen atoms instead of nitrogen.

    1,4,7,10,13-Pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane: A derivative with hydroxyethyl groups.

Uniqueness

1,4,7,10,13-Pentaoctyl-1,4,7,10,13-pentaazacyclopentadecane is unique due to the presence of octyl groups, which enhance its hydrophobicity and ability to interact with non-polar environments. This makes it particularly useful in applications where solubility in organic solvents and interaction with hydrophobic surfaces are important.

Properties

CAS No.

712273-58-0

Molecular Formula

C50H105N5

Molecular Weight

776.4 g/mol

IUPAC Name

1,4,7,10,13-pentaoctyl-1,4,7,10,13-pentazacyclopentadecane

InChI

InChI=1S/C50H105N5/c1-6-11-16-21-26-31-36-51-41-43-52(37-32-27-22-17-12-7-2)45-47-54(39-34-29-24-19-14-9-4)49-50-55(40-35-30-25-20-15-10-5)48-46-53(44-42-51)38-33-28-23-18-13-8-3/h6-50H2,1-5H3

InChI Key

YYAAFQBDQRCNBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCN(CCN(CCN(CCN(CC1)CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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